![molecular formula C20H23NO8 B2554836 [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 554406-03-0](/img/structure/B2554836.png)
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as DOTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry. DOTB is a member of the benzamide family and is a derivative of aniline.
Scientific Research Applications
- The compound’s diruthenium aryl derivatives have been studied for their electrochemical responses and solubility. These complexes exhibit tunable properties, making them promising candidates for sensors and catalysts in various applications .
- Basic esters derived from 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for antihypertensive activity. Researchers explore their potential as novel drugs to manage hypertension .
- Similar to their antihypertensive properties, these esters have also been investigated for local anesthetic effects. Understanding their mechanism of action and potency can lead to improved pain management strategies .
- Researchers have examined the pharmacological properties of this compound and its derivatives. These studies include investigations into its bioavailability, metabolism, and interactions with biological targets .
- Although further research is needed, the compound’s structural features suggest potential anti-inflammatory activity. Scientists explore its effects on inflammatory pathways and immune responses .
- Computational studies and molecular modeling can guide drug design efforts. Researchers investigate how this compound interacts with specific protein targets, aiming to develop novel therapeutic agents .
Electrochemical Sensors and Catalysts
Antihypertensive Agents
Local Anesthetics
Pharmacological Studies
Anti-Inflammatory Agents
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
It’s related to a class of compounds known as dimethoxybenzenes . These compounds are known to possess remarkable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is suggested that the molecule interacts with lipid bilayers due to its amphiphilic nature . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Biochemical Pathways
It’s known that related compounds can protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may interact with biochemical pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Related compounds are known to have strong antiproliferative activity against malignant melanoma cells . This suggests that the compound may have similar effects.
Action Environment
The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action , indicating that the lipid composition of the cellular environment may influence the compound’s action.
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-14-8-13(9-15(10-14)25-2)21-18(22)11-29-20(23)12-6-16(26-3)19(28-5)17(7-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJWLVJRRJCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
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